molecular formula C16H13I B040112 3-Iodo-4-phenyl-1,2-dihydronaphthalene CAS No. 117408-90-9

3-Iodo-4-phenyl-1,2-dihydronaphthalene

Cat. No.: B040112
CAS No.: 117408-90-9
M. Wt: 332.18 g/mol
InChI Key: ZDJFRKKPPVLIGG-UHFFFAOYSA-N
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Description

3-Iodo-4-phenyl-1,2-dihydronaphthalene is a halogenated dihydronaphthalene derivative characterized by an iodine substituent at position 3 and a phenyl group at position 4 on a partially saturated naphthalene ring system. Such halogenated aromatic systems are often explored in organic synthesis, materials science, and pharmacology due to their unique electronic and steric profiles .

Properties

CAS No.

117408-90-9

Molecular Formula

C16H13I

Molecular Weight

332.18 g/mol

IUPAC Name

3-iodo-4-phenyl-1,2-dihydronaphthalene

InChI

InChI=1S/C16H13I/c17-15-11-10-12-6-4-5-9-14(12)16(15)13-7-2-1-3-8-13/h1-9H,10-11H2

InChI Key

ZDJFRKKPPVLIGG-UHFFFAOYSA-N

SMILES

C1CC(=C(C2=CC=CC=C21)C3=CC=CC=C3)I

Canonical SMILES

C1CC(=C(C2=CC=CC=C21)C3=CC=CC=C3)I

Synonyms

3-IODO-4-PHENYL-1,2-DIHYDRO-NAPHTHALENE

Origin of Product

United States

Comparison with Similar Compounds

Halogenated Dihydronaphthalene and Tetrahydronaphthalene Derivatives

Example Compound : (1SR,2SR,3RS)-3-Iodo-2-phenyl-1-(4-pivaloyloxy-phenyl)-6-methoxy-1,2,3,4-tetrahydronaphthalene (Compound 8, )

  • Structural Differences :
    • Ring Saturation : Compound 8 has a tetrahydronaphthalene core (four saturated bonds) versus the dihydronaphthalene system (two saturated bonds) in the target compound, influencing planarity and conjugation.
    • Substituents : Additional methoxy and pivaloyloxy groups in Compound 8 introduce steric bulk and polarity, whereas the target compound features a simpler phenyl group.
  • Synthesis : Both compounds likely undergo iodination via electrophilic substitution or metal-mediated coupling. Compound 8 was synthesized using I(py)₂BF₄ and BF₃·OEt₂, suggesting analogous methods may apply to the target compound .

Example Compound : 3-Chloro-N-phenyl-phthalimide ()

  • Structural Differences : A chlorinated phthalimide with a fully aromatic isoindole-1,3-dione core.
  • Applications: Used as a monomer for polyimide synthesis, highlighting the role of halogenated aromatics in polymer chemistry. The iodine in 3-Iodo-4-phenyl-1,2-dihydronaphthalene may similarly stabilize polymers but with greater steric hindrance .

Hydroxylated and Quinone-Based Dihydronaphthalenes

Example Compounds :

  • cis-1,2-Dihydroxy-1,2-dihydronaphthalene ()
  • 1,2-Naphthoquinone ()
Property This compound cis-1,2-Dihydroxy-1,2-dihydronaphthalene 1,2-Naphthoquinone
Substituents Iodo, phenyl Dihydroxy Quinone
Reactivity Halogenation, cross-coupling Enzymatic oxidation to quinones Michael addition
Biological Role Limited data (inferred inertness) Bacterial metabolite PTP1B enzyme inhibition
Toxicity Likely lower Non-toxic precursor Cataract formation via quinone redox cycling
  • Key Insight: The iodine and phenyl groups in the target compound likely hinder metabolic activation to reactive quinones, reducing toxicity compared to hydroxylated derivatives .

Oxygenated Dihydronaphthalene Derivatives ()

Example Compounds :

  • 1-Oxo-2-phenyl-1,2-dihydronaphthalene derivatives with methoxy, pyrenyl, or thiophenyl substituents.
Property This compound 1-Oxo-2-phenyl Derivatives
Functional Groups Iodo, phenyl Ketone, ester, heteroaryl
Crystal Packing Potential halogen bonding C–H⋯O, π-π interactions
Conformation Planar dihydronaphthalene Semi-chair or boat conformations
  • Structural Impact : The iodine atom’s polarizability and size may promote halogen bonding, contrasting with the hydrogen-bond-driven packing in oxygenated analogs .

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